N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with quinoline derivative: The oxadiazole intermediate is then coupled with a quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of methoxyphenyl group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted quinoline and oxadiazole derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition, particularly in the context of lipid peroxidizing enzymes like ALOX15.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as ALOX15 by binding to their active sites and preventing substrate access . This inhibition can lead to reduced production of pro-inflammatory and pro-cancerous metabolites, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can be compared with other similar compounds such as:
5-(4-methoxyphenyl)-1H-indoles: These compounds also exhibit enzyme inhibitory activity but may differ in their potency and selectivity.
5-(4-methoxyphenyl)-1H-imidazoles: Similar to the indole derivatives, these compounds share a common pharmacophore but have distinct structural and functional properties.
The uniqueness of this compound lies in its specific combination of the oxadiazole and quinoline moieties, which confer unique biological activities and synthetic versatility.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-31-18-13-11-17(12-14-18)24-28-29-25(32-24)27-23(30)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIGETCKSCOQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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